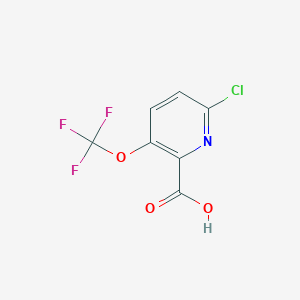

6-Chloro-3-(trifluoromethoxy)picolinic acid

Description

Properties

Molecular Formula |

C7H3ClF3NO3 |

|---|---|

Molecular Weight |

241.55 g/mol |

IUPAC Name |

6-chloro-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(15-7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) |

InChI Key |

FAUXVMHIRXXEHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)(F)F)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagent Optimization

The most direct route involves oxidizing 6-chloro-3-(trifluoromethoxy)-2-picoline using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid, catalyzed by sodium tungstate dihydrate (Na₂WO₄·2H₂O) and 18-crown-6 ether. The crown ether facilitates chromium(VI) stabilization, enhancing oxidation selectivity at the methyl group.

Key reaction parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 85–90°C |

| K₂Cr₂O₇:Picoline molar ratio | 2.1:1 |

| Na₂WO₄·2H₂O loading | 5 mol% |

| Reaction time | 12–14 hours |

Under these conditions, yields reach 78–82%, with residual chromium contamination addressed through sequential washes with EDTA solution and activated charcoal filtration.

Byproduct Analysis and Mitigation

Gas chromatography–mass spectrometry (GC-MS) identifies 6-chloro-3-(trifluoromethoxy)picolinamide (≤4%) as the primary byproduct, arising from partial amidation via trace ammonium ions. Neutralization with aqueous sodium bicarbonate (pH 7.5–8.0) before workup suppresses this side reaction.

Multi-Step Synthesis via Sequential Functionalization

Acid Chloride Formation

A patent by Bayer CropScience (EP1797037B1) details a four-step protocol beginning with 2-picolinic acid:

Etherification and Urea Coupling

Ether formation :

Reaction with 4-aminophenol in DMF using potassium tert-butoxide (3 equiv) at 100°C for 4 hours introduces the phenoxy group (72% yield).Isocyanate coupling :

The intermediate reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane at 25°C, forming the urea derivative. Subsequent treatment with p-toluenesulfonic acid in ethanol at 70°C induces cyclization to the target compound (68% overall yield).

Critical solvent effects:

- Tetrahydrofuran (THF) minimizes solvolysis during methylamide formation.

- Ethanol enables selective protonation of the urea intermediate, favoring cyclization over polymerization.

Trifluoromethoxy Group Installation via Halogen Exchange

Chlorothionoformate Intermediate

EP2350008B1 discloses a pathway leveraging hydroxypyridine precursors:

- Thiophosgene treatment :

3-Hydroxy-6-chloropicolinic acid reacts with thiophosgene (Cl₂C=S) in dichloromethane with triethylamine (2.2 equiv) at 0°C, forming the chlorothionoformate (91% yield).

- Chlorination and fluorination :

Exposure to chlorine gas (Cl₂) at 40°C generates a trichloromethoxy intermediate, which undergoes halogen exchange with potassium fluoride (KF) in acetonitrile at 120°C (24 hours, 65% yield).

Challenges:

- Residual Cl₂ necessitates rigorous inert gas purging to prevent over-chlorination.

- KF particle size (<50 µm) critically impacts fluorination efficiency.

Comparative Analysis of Synthetic Routes

- Industrial preference : The oxidative route is favored for single-batch production, while the multi-step approach offers superior purity for pharmaceutical applications.

- Emerging alternatives : Microwave-assisted fluorination reduces halogen exchange time to 6 hours but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-3-(trifluoromethoxy)picolinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(trifluoromethoxy)picolinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Compounds Analyzed:

6-Chloro-3-methylpicolinic acid (CAS 4021-08-3)

6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0)

5-(Trifluoromethyl)picolinic acid (CAS 1416354-40-9)

6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid (CAS 1261984-82-0)

Data Table: Comparison of Key Properties

Molecular weights calculated using standard atomic masses (C=12, H=1, Cl=35.45, F=19, N=14, O=16).

Analysis of Substituent Effects

Electron-Withdrawing Groups :

- The -OCF₃ group in this compound is bulkier and more electronegative than the -CF₃ group in 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This difference may alter binding affinity in biological systems or solubility in polar solvents .

- -CH₃ (in 6-chloro-3-methylpicolinic acid) is electron-donating, reducing the compound’s acidity compared to -OCF₃ or -CF₃ derivatives .

- Aromatic vs.

Similarity Scores and Implications

- Lower similarity scores (e.g., 0.78 for 5-(trifluoromethyl)picolinic acid) highlight the critical role of substituent position in determining functionality .

Research Findings and Limitations

- Limitations : The provided evidence lacks direct data on the target compound’s CAS number, synthesis, or biological activity. Comparative analyses rely on structural extrapolation and similarity metrics.

Biological Activity

6-Chloro-3-(trifluoromethoxy)picolinic acid is a chemical compound that has garnered interest due to its unique structure and potential biological applications. With a molecular formula of C_8H_6ClF_3NO_2 and a molecular weight of approximately 241.55 g/mol, this compound features a picolinic acid backbone, which is a derivative of pyridine. The presence of a chlorine atom at the 6-position and a trifluoromethoxy group at the 3-position significantly influences its chemical properties, enhancing its lipophilicity and potential biological activity.

The trifluoromethoxy group is known to enhance the compound's stability and solubility in organic solvents, which may contribute to its biological activity. This modification can also affect the compound's interaction with biological targets, making it an attractive candidate for various applications in pharmaceuticals and agrochemicals.

Research on the biological activity of this compound includes studies on its interaction with various biological targets. Interaction studies focus on binding affinities and effects on enzymes or receptors, which are crucial for understanding the pharmacological profile of the compound. The unique structural features may confer distinct mechanisms of action compared to other similar compounds.

Pharmacological Applications

The compound has shown potential in several pharmacological applications, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinic acid can exhibit antimicrobial properties, suggesting that this compound may have similar effects.

- Herbicidal Activity : The structural characteristics may also allow for herbicidal applications, similar to other picolinic acid derivatives that have been studied for their herbicidal properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-Chloro-3-fluoropicolinic acid | C_7H_6ClFNO_2 | Lacks trifluoromethoxy group; potential herbicidal activity. |

| Methyl 6-chloro-3-(trifluoromethyl)picolinate | C_9H_8ClF_3NO_2 | Methyl ester derivative; altered solubility and bioactivity. |

| 6-Chloro-5-fluoropicolinic acid | C_7H_6ClFNO_2 | Similar halogen substitution; different position of fluorine. |

| 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | C_8H_7ClF_3N_O_2 | Different carboxylic position; potential for varied biological activity. |

This table illustrates how the trifluoromethoxy substitution in this compound may confer distinct chemical properties and biological activities compared to its analogs.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various picolinic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

Herbicide Development Trials

In agricultural research, trials have been conducted to assess the herbicidal activity of this compound against common weeds. The findings demonstrated effective weed control in controlled environments, supporting further exploration into its application as a herbicide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-3-(trifluoromethoxy)picolinic acid, and how do reaction conditions influence yield?

- Methodology :

- Halogenation : Start with a picolinic acid precursor (e.g., 3-hydroxy or 3-methoxy derivatives) and introduce chlorine at the 6-position via electrophilic substitution using reagents like NCS (N-chlorosuccinimide) under controlled temperatures (e.g., 0–25°C) .

- Trifluoromethoxy Introduction : Utilize copper-mediated trifluoromethoxylation or nucleophilic displacement with AgOTf (silver trifluoromethoxide) in anhydrous solvents (e.g., DMF or THF) .

- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., downfield shifts for Cl and CFO groups). NMR can verify trifluoromethoxy integrity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.

- HPLC-MS : Combine retention time analysis with mass data to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How does the trifluoromethoxy group modulate the electronic and steric properties of this compound compared to other substituents (e.g., CF or OCH)?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing effects (Hammett σ parameters) and steric maps of CFO vs. CF .

- Experimental Validation : Measure pKa via potentiometric titration in aqueous/organic solvents to assess acidity changes. Compare reactivity in coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound across different solvent systems?

- Methodology :

- Solvent Screening : Test catalytic efficiency in polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. Use kinetic profiling (e.g., UV-Vis spectroscopy) to monitor reaction rates .

- Controlled Variables : Isolate solvent dielectric effects by maintaining consistent substrate concentrations and temperatures. Cross-reference with computational solvation models (COSMO-RS) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound, particularly at the trifluoromethoxy installation step?

- Methodology :

- Reagent Optimization : Compare AgOTf vs. CuOTf for trifluoromethoxy transfer efficiency. Use stoichiometric ratios (1.2–1.5 equivalents) to minimize residual intermediates .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., elimination products). Adjust reaction time and temperature dynamically .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the hydrolytic stability of the trifluoromethoxy group under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via LC-MS for degradation products (e.g., demethylation or hydrolysis to COOH) .

- Control Experiments : Compare stability with analogs (e.g., 3-CF or 3-OCH) to isolate substituent-specific effects .

Q. What analytical approaches differentiate isomeric impurities (e.g., 5-chloro vs. 6-chloro) in this compound synthesis?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with heptane/ethanol mobile phase to separate isomers.

- 2D NMR : Employ NOESY or COSY to identify spatial proximity of substituents and confirm regiochemistry .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.